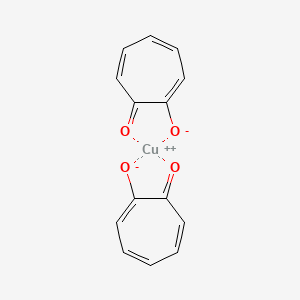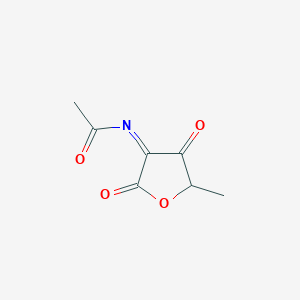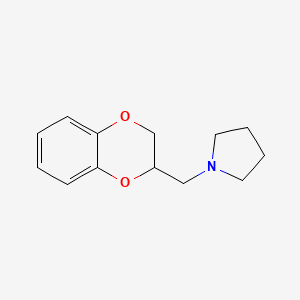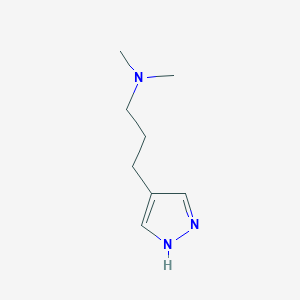
Bis(tropolonato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tropolonato)copper is a coordination compound consisting of a copper ion complexed with two tropolonate ligands Tropolone is a seven-membered aromatic ring with a hydroxyl group, and it forms stable complexes with various metal ions
准备方法
Synthetic Routes and Reaction Conditions
Bis(tropolonato)copper can be synthesized through the reaction of copper(II) salts with tropolone in an appropriate solvent. One common method involves dissolving copper(II) acetate in ethanol and adding tropolone to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar principles as laboratory-scale preparation. The process would likely be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Bis(tropolonato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Bis(tropolonato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions.
Industry: Used in catalysis and as a precursor for the synthesis of other copper-containing materials.
作用机制
The mechanism by which bis(tropolonato)copper exerts its effects involves the coordination of the copper ion with the tropolonate ligands. This coordination stabilizes the copper ion and influences its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Bis(tropolonato)nickel
- Bis(tropolonato)zinc
- Bis(tropolonato)manganese
Uniqueness
Bis(tropolonato)copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, this compound exhibits distinct reactivity and stability, making it suitable for specific applications in research and industry .
属性
分子式 |
C14H10CuO4 |
|---|---|
分子量 |
305.77 g/mol |
IUPAC 名称 |
copper;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI 键 |
JBUPAQOHIYVYBH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)




![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)



